DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid
Brand Name: Vulcanchem
CAS No.: 121213-21-6
VCID: VC0195459
InChI: InChI=1S/C8H13NO5S2/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1
SMILES: C(CS)C(C(=O)O)NC(=O)CSCC(=O)O
Molecular Formula: C8H13NO5S2. 2NH3
Molecular Weight: 267.3 g/mol

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid

CAS No.: 121213-21-6

VCID: VC0195459

Molecular Formula: C8H13NO5S2. 2NH3

Molecular Weight: 267.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid - 121213-21-6

Description

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid, also known as DL-Homocysteine, N-(((carboxymethyl)thio)acetyl)-, is a chemical compound with a molecular weight of 267.3 g/mol and the molecular formula C8H13NO5S2 . Synonyms for this compound include 121213-21-6, N-(((Carboxymethyl)thio)acetyl)-DL-homocysteine, and (2S)-2-[[2-(carboxymethylsulfanyl)acetyl]amino]-4-sulfanylbutanoic acid . It is identified by the CAS registry number 121213-21-6 and the RTECS number MT0252000 .

This compound is also recognized as a metabolite of erdosteine . Erdosteine is a mucolytic agent used to treat excessive viscous mucus . DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid is the active metabolite of Erdosteine . The PubChem CID for DL-Homocysteine, N-(((carboxymethyl)thio)acetyl)- is 3078444 .

Aminothioether compounds and their derivatives can be prepared by reacting an amino-protected amino alcohol with a dibasic salt of a mercapto acid . These compounds can form diverse libraries useful for identifying new lead compounds .

CAS No. 121213-21-6
Product Name DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid
Molecular Formula C8H13NO5S2. 2NH3
Molecular Weight 267.3 g/mol
IUPAC Name (2S)-2-[[2-(carboxymethylsulfanyl)acetyl]amino]-4-sulfanylbutanoic acid
Standard InChI InChI=1S/C8H13NO5S2/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1
Standard InChIKey JXVPSTRNHZDJFF-YFKPBYRVSA-N
SMILES C(CS)C(C(=O)O)NC(=O)CSCC(=O)O
Canonical SMILES C(CS)C(C(=O)O)NC(=O)CSCC(=O)O
Appearance White Solid
Purity > 95%
Synonyms N-[[(Carboxymethyl)thio]acetyl]homocysteine Diammonium Salt
PubChem Compound 3078444
Last Modified Apr 15 2024

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